molecular formula C8H8N2O2 B14539009 Methyl 3-cyanopyridine-1(4H)-carboxylate CAS No. 62218-40-0

Methyl 3-cyanopyridine-1(4H)-carboxylate

Cat. No.: B14539009
CAS No.: 62218-40-0
M. Wt: 164.16 g/mol
InChI Key: UFUTWALWKRGZIR-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring substituted with a cyano group at the 3-position and a methyl ester group at the 1-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyanopyridine-1(4H)-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 3-methylpyridine. This process includes the reaction of 3-methylpyridine with ammonia and oxygen, resulting in the formation of 3-cyanopyridine, which is then esterified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanopyridine-1(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyanopyridine-1(4H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyanopyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A precursor in the synthesis of methyl 3-cyanopyridine-1(4H)-carboxylate.

    2-Chloro-3-cyanopyridine: Another pyridine derivative with similar reactivity.

    Thieno[2,3-b]pyridine derivatives: Compounds with a fused pyridine ring system

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a methyl ester group makes it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

62218-40-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 3-cyano-4H-pyridine-1-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2,4,6H,3H2,1H3

InChI Key

UFUTWALWKRGZIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CCC(=C1)C#N

Origin of Product

United States

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